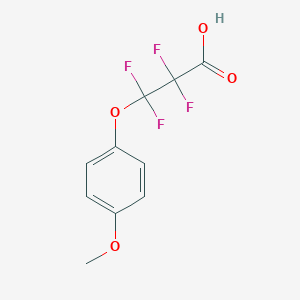

3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

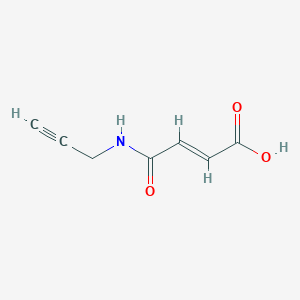

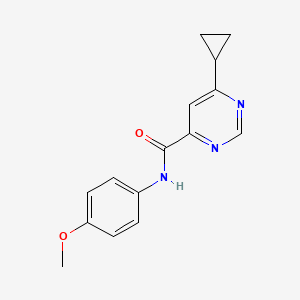

The compound "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid" is a fluorinated organic molecule that contains a methoxyphenoxy group attached to a tetrafluoropropanoic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and fluorinated structures have been investigated for various applications, including as fluorescent probes, chemopreventive agents, and in synthetic chemistry .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step procedures, starting from precursors such as pentafluorophenylbenzazoles or pentafluoroacetophenone. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process . Similarly, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester starts with the reaction of pentafluoroacetophenone with dimethyl oxalate . These methods could potentially be adapted for the synthesis of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including crystallography and spectroscopy. For example, the crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveals a two-dimensional polymer stabilized by a hydrogen bond network . Spectroscopic methods such as NMR have been used to identify isomers of aromatic analogues of retinoic acid . These techniques would be applicable to determine the molecular structure of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cyclization reactions, as seen with o-hydroxy-2,3,3,3-tetrafluoropropiophenone, which forms 3-fluoro-4-hydroxycoumarin upon treatment with bases . Electrosynthesis has been used for the hydrogenation of double bonds in 3-(methoxyphenyl)propenoic acids . These reactions highlight the potential reactivity of the tetrafluoropropanoic acid moiety and the methoxyphenyl group in "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include sensitivity to pH changes and selectivity for metal cations, as demonstrated by fluorescent probes . The thermal stability of these compounds has also been studied, with some decomposing at elevated temperatures . The electrochemical properties, such as the ability to undergo hydrogenation, have been explored for methoxyphenylpropenoic acids . These properties would be relevant to the analysis of "3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid".

Scientific Research Applications

Thermochemical and Calorimetric Studies

Methoxyphenols, structural fragments of various biologically active molecules, demonstrate the ability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. Comprehensive studies involving thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical analyses have been conducted on methoxyphenols and their H-bonded complexes in both solution and gas phase. These studies encompass the thermodynamic properties of methoxyphenols, revealing insights into pairwise substitution effects, solution enthalpies, and the strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases. Experimental approaches to determine the enthalpy of intramolecular hydrogen bonds in ortho-methoxyphenols have also been proposed, contributing to a deeper understanding of the thermochemical behavior of these compounds (Varfolomeev et al., 2010).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of derivatives of 3-(4-methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid have been explored, leading to the production of compounds with complex structures. For instance, synthesis involving reactions with aniline, o-phenylenediamine, and o-aminophenol has been investigated. The thermal cyclization of certain esters derived from this acid has been studied, demonstrating the formation of compounds with intriguing chemical structures due to nucleophilic substitution reactions and other chemical transformations. These studies not only shed light on the synthetic pathways of these compounds but also highlight their potential applications in various scientific fields (Pimenova et al., 2003).

Magnetic Properties and Cluster Synthesis

Research into the magnetic properties of compounds related to 3-(4-methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid has revealed fascinating insights. Planar tetranuclear dysprosium(III) complexes exhibiting anion-dependent magnetic slow relaxation behavior have been synthesized. These complexes are derived from the in situ condensation of components including methoxyphenol derivatives. The observed magnetic properties are attributed to factors such as favorable crystal fields and orientations of single-ion easy axes of magnetization, making these complexes subjects of interest in the study of magnetic materials (Zheng et al., 2008).

Environmental and Catalytic Applications

Methoxyphenols, including derivatives of 3-(4-methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid, play significant roles in environmental chemistry. They are considered potential tracers for wood smoke emissions and have been the subject of studies focusing on their heterogeneous reactions with radicals such as NO3. These studies provide valuable information on the chemical behavior and environmental fate of methoxyphenols, including the identification of reaction products and mechanisms, and contribute to our understanding of atmospheric chemistry (Liu et al., 2017). Additionally, the catalytic potential of methoxyphenols has been investigated, with studies examining processes like enzymatic degradation of environmentally persistent compounds. These studies demonstrate the potential of methoxyphenols in the development of environmentally friendly catalytic processes and treatment methods (Colosi et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been implicated in various biochemical pathways, including the metabolism of polyphenols .

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to be rapidly absorbed and metabolized in rats, with wide tissue distribution .

Result of Action

Similar compounds have been known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-(4-methoxyphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O4/c1-17-6-2-4-7(5-3-6)18-10(13,14)9(11,12)8(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPABWBSHNMQKKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(C(C(=O)O)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-2,2,3,3-tetrafluoropropanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-6-Oxospiro[2.3]hexane-2-carboxylic acid](/img/structure/B2518839.png)

![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)

![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)